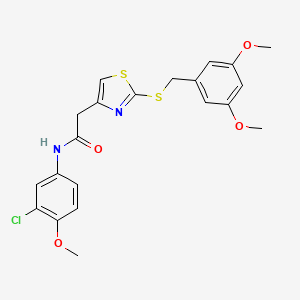

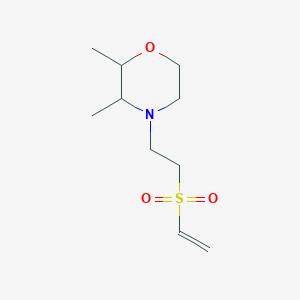

![molecular formula C23H22ClN5O4S B2508945 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea CAS No. 955761-58-7](/img/structure/B2508945.png)

1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea" is a chemically synthesized molecule that appears to be related to a class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, which include potential applications in the treatment of various diseases and as inhibitors for certain enzymes .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the condensation of various functional groups with piperazine. For instance, in the synthesis of urea and thiourea derivatives of piperazine, active functionalized arylisocyanates or arylisothiocyanates can be added to a piperazine-containing core structure . A similar approach could be hypothesized for the synthesis of the compound , where a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-chlorophenyl group are attached to a piperazine core through urea linkages.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of additional functional groups, such as the benzo[d][1,3]dioxol-5-ylmethyl and 3-chlorophenyl groups, can significantly influence the molecular interactions and binding affinities of the compound. Molecular modeling studies, as performed for other piperazine urea derivatives, can provide insights into the potential binding interactions with target enzymes or receptors .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on the functional groups attached to the piperazine core. For example, urea derivatives can potentially form hydrogen bonds due to the presence of the urea moiety, which can be relevant in their interaction with biological targets. The benzo[d][1,3]dioxol-5-ylmethyl group could also undergo electrophilic substitution reactions, given the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the attached substituents. The compound's solubility in organic solvents or water can affect its bioavailability and pharmacokinetics. The stability of the compound under physiological conditions is also crucial for its potential as a drug candidate. For instance, the stability of piperazine-type stimulants in biological samples has been studied to ensure their reliable detection in forensic toxicology .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

1,2-Oxazines and related compounds, like benzoxazines, have been studied for their potential in medicinal chemistry due to their interesting chemical properties and synthetic applications. The synthesis of such compounds often involves cyclization reactions and dehydration processes. They have been utilized as chiral synthons and have roles in various chemical reactions, indicating their versatility in synthetic chemistry and potential medicinal applications (Sainsbury, 1991).

The synthesis and biological significance of 2-(thio)ureabenzothiazoles (TBT and UBT) are also noteworthy. These compounds exhibit a broad spectrum of biological activities, making them important in medicinal chemistry. Some derivatives, like Frentizole, are used for treating diseases like rheumatoid arthritis and systemic lupus erythematosus. Other UBTs like Bentaluron and Bethabenthiazuron have applications as fungicides and herbicides (Rosales-Hernández et al., 2022).

Pharmacology and Drug Design

The synthesis and pharmacological evaluation of various piperazine and its analogues have been a subject of extensive research due to their diverse pharmacological activities. Many molecules containing piperazine have shown potential against a variety of health conditions, including Mycobacterium tuberculosis (MTB). Remarkably, these molecules displayed significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, highlighting their importance in the field of drug design and pharmacology (Girase et al., 2020).

Therapeutic Applications and Drug Discovery

The importance of benzothiazines in drug discovery is also highlighted by their potential therapeutic applications. Compounds like Macozinone (a piperazine-benzothiazinone) are currently undergoing clinical studies for the treatment of tuberculosis (TB), showcasing the relevance of these compounds in modern drug discovery and development processes. The target of Macozinone is a key enzyme involved in the synthesis of essential polymers of the cell wall in the TB pathogen, Mycobacterium tuberculosis, demonstrating the specific and targeted action of these compounds in therapeutic applications (Makarov & Mikušová, 2020).

Propriétés

IUPAC Name |

1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O4S/c24-16-2-1-3-17(11-16)25-22(31)27-23-26-18(13-34-23)21(30)29-8-6-28(7-9-29)12-15-4-5-19-20(10-15)33-14-32-19/h1-5,10-11,13H,6-9,12,14H2,(H2,25,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYBZNFCANLXDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CSC(=N4)NC(=O)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2508862.png)

![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B2508873.png)

![N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2508875.png)

![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)

![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)